8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide
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Overview
Description
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide is a synthetic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-fluoroaniline and 2-methyl-3,4-dihydroquinoline can be used. The reaction typically involves the use of reagents like phosphorus oxychloride (POCl3) and subsequent treatment with ammonia to form the desired carboxamide . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Scientific Research Applications
8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 8-fluoro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide include other naphthyridine derivatives such as:
1,6-naphthyridine: Known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in pharmaceuticals and agrochemicals.
Indole derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological and medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C14H14FN3O |
---|---|
Molecular Weight |
259.28g/mol |
IUPAC Name |
8-fluoro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c1-18-5-4-12-10(7-18)13(14(16)19)9-6-8(15)2-3-11(9)17-12/h2-3,6H,4-5,7H2,1H3,(H2,16,19) |
InChI Key |
JYBNWGVWIAGPQT-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)N |
Origin of Product |
United States |
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